

optimizing Marimastat plasma concentration for MMP inhibition

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Compound Focus: Marimastat

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Marimastat Quantitative Data Summary

For a quick overview, the tables below summarize key pharmacological and experimental data for Marimastat.

Table 1: Inhibitory Profile (IC50) & Pharmacokinetics of Marimastat

Property	Value	Notes / Source
IC50 MMP-1	5 nM	[1]
IC50 MMP-2	6 nM	[1]
IC50 MMP-7	13 nM	[1]
IC50 MMP-9	3 nM	[1]
IC50 MMP-14	9 nM	[1]
T _{max}	1.5 - 3 hours	Time to peak plasma concentration [1]
Elimination Half-life	8 - 10 hours	[1]

Property	Value	Notes / Source
Absolute Bioavailability	20% - 50%	Preclinical studies [1]

Table 2: Clinically Tolerated Dosing & Key Toxicities

Context	Dose & Regimen	Key Observations & Toxicities
Phase I Monotherapy	50 mg & 100 mg, twice daily (po)	DLT: Inflammatory polyarthritis (dose-limiting at 100 mg BID). 50 mg BID was reasonably well-tolerated [2].
Phase I Combo (NSCLC)	10 mg & 20 mg, twice daily (po)	Well-tolerated with carboplatin/paclitaxel. Grade 2 musculoskeletal toxicity in 3/12 patients at 20 mg BID [3].
Preclinical (Mice)	9 mg/kg (ip)	Effective for blood-brain barrier penetration [4].
Preclinical (Mice)	100 mg/kg (po, orogastric gavage)	Twice daily for one week [1].

Detailed Experimental Protocols

Here are methodologies for key experiments cited in the data.

1. Protocol: Assessing Marimastat's Effect on Seizure Parameters In Vivo This protocol is adapted from a study investigating **Marimastat's** effect on kainic acid (KA)-induced status epilepticus in mice [4].

- **Animal Model:** Mice with intra-hippocampal electrode implantation.
- **Marimastat Administration:**
 - **Dose:** 9 mg/kg.
 - **Route:** Intraperitoneal (ip) injection.
 - **Schedule:** Administered 1 hour before KA injection, and then three times during the first 24 hours post-KA.
- **Seizure Induction:** Intraperitoneal injection of Kainic Acid (KA).
- **Data Collection & Analysis:**
 - After KA injection, mice are connected to EEG recording equipment.
 - Record and analyze parameters like **seizure score, number of seizures, and seizure duration** over a period of up to 6 weeks.

- **Key Outcome:** The study found that **Marimastat** decreased seizure score and number, and reduced seizure duration in the long term [4].

2. Protocol: Evaluating Marimastat's Effect on Cell Proliferation & Invasion In Vitro This protocol is based on experiments using human glioma cell lines [1].

- **Cell Lines:** Human glioma cell lines (e.g., U251 and GaMG).
- **Marimastat Preparation:**
 - Stock solution: Soluble in DMSO at concentrations >10 mM.
 - Working concentrations: 0.3 μ M, 0.6 μ M, 1.0 μ M, 10 μ M, and 50 μ M.
- **Experimental Setup:**
 - Co-cultures of tumor spheroids with brain aggregates.
 - **Treatment Duration:** 48 hours or 6 days.
- **Outcome Measures:**
 - **Invasion:** **Marimastat** (10 μ M) strongly inhibits tumor invasion.
 - **Proliferation:** **Marimastat** (10 μ M) significantly reduces cell proliferation by 54%, and 50 μ M completely inhibits cell growth over 6 days [1].

Troubleshooting Guide & FAQ

Q1: What is the recommended starting dose for in vivo studies in mice?

- **For systemic anti-MMP effects:** Doses of **100 mg/kg** administered orally via gavage twice daily have been used in liver fibrosis models [1].
- **For central nervous system (CNS) targets:** A dose of **9 mg/kg** intraperitoneally has been shown to effectively cross the blood-brain barrier and produce functional effects in a seizure model [4]. Starting with this lower range is advisable for CNS work.

Q2: My researchers are observing musculoskeletal pain in a clinical setting. Is this a known issue?

- **Yes.** Musculoskeletal toxicity (inflammatory polyarthritis) is a **well-documented, dose-limiting toxicity** of **Marimastat** in humans [2]. In clinical trials:
 - Doses of 50 mg twice daily were reasonably well-tolerated.
 - Doses of 100 mg twice daily consistently caused this dose-limiting toxicity [2].
 - Even at 20 mg twice daily, Grade 2 musculoskeletal toxicity was observed in some patients [3]. Monitoring for these symptoms is crucial.

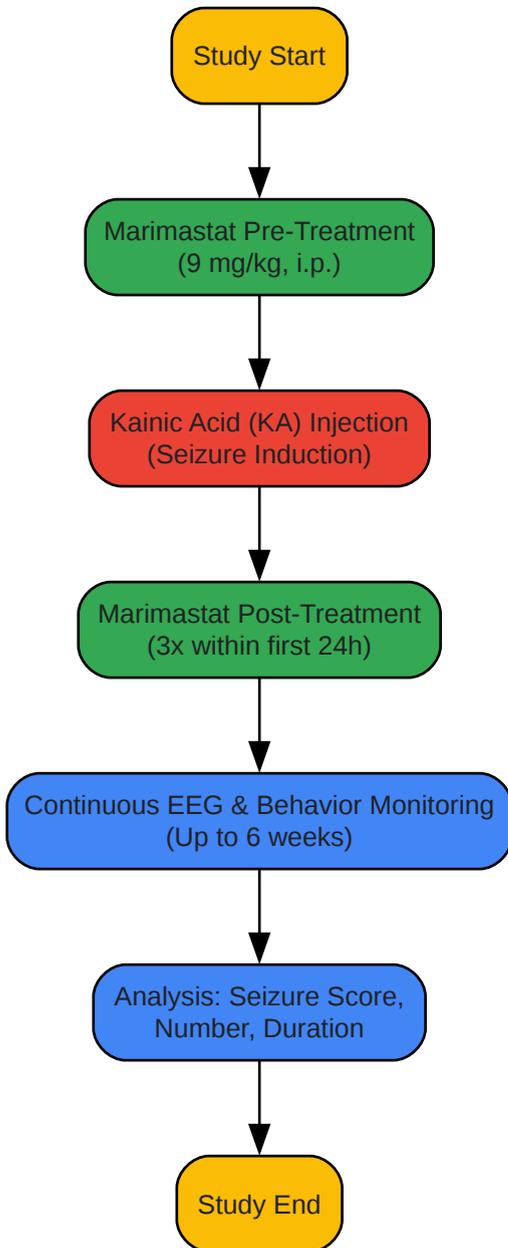
Q3: Does Marimastat have utility outside of oncology research?

- **Emerging evidence suggests yes.** Preclinical studies indicate that **Marimastat** can penetrate the blood-brain barrier and has shown efficacy in **reducing seizures** in an animal model of epilepsy [4]. Furthermore, research in tuberculosis models suggests MMP inhibitors can enhance the efficacy of frontline antibiotics by improving drug delivery to infected lung tissue [5]. This highlights its potential for drug repurposing.

Experimental Workflow & Mechanism of Action

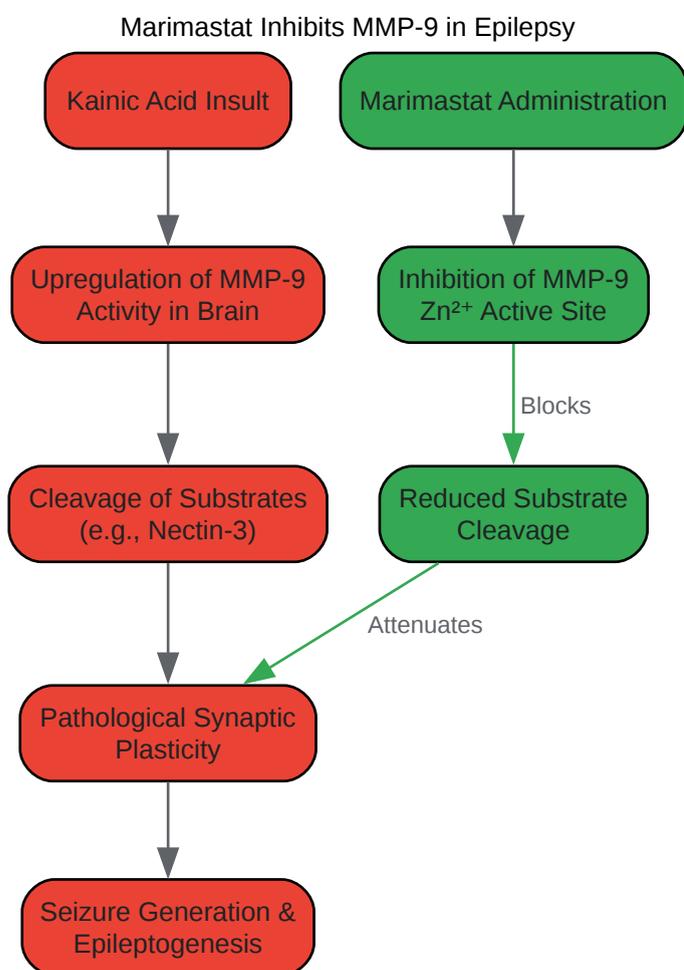
The following diagrams illustrate a common experimental workflow and the proposed mechanism of **Marimastat** in a non-oncology context.

KA-Induced Seizure Study Workflow



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Diagram Title: KA-Induced Seizure Study Workflow



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Diagram Title: **Marimastat** Inhibits MMP-9 in Epilepsy

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